N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-3-27(24,25)21-12-4-5-17-13-18(10-11-19(17)21)20-26(22,23)14-16-8-6-15(2)7-9-16/h6-11,13,20H,3-5,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFHTCWSOBMMJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the tetrahydroquinoline core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Introduction of the ethylsulfonyl group: This step may involve the sulfonylation of the tetrahydroquinoline core using ethylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the methanesulfonamide group: This can be done by reacting the intermediate with p-toluenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the corresponding amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving sulfonamides.
Medicine: Potential use as an antimicrobial or anticancer agent.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their active sites.
Comparison with Similar Compounds
Structural Analogues in NOS Inhibition Studies
and describe tetrahydroquinoline derivatives with carboximidamide or sulfonamide substituents. Key comparisons include:
Key Differences :
Sulfonamide Derivatives in Pesticide Chemistry
lists sulfonamide-based pesticides, such as tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide). Comparisons include:
| Property | Target Compound | Tolylfluanid |
|---|---|---|
| Substituents | Ethylsulfonyl, p-tolylmethanesulfonamide | Dichloro, fluoro, dimethylaminosulfonyl |
| Toxicity Profile | Likely lower environmental persistence | High toxicity; restricted in EU due to bioaccumulation |
| Functional Groups | Dual sulfonamide | Halogenated sulfonamide |
Implications : The absence of halogens in the target compound may reduce ecotoxicological risks compared to tolylfluanid, making it a safer candidate for therapeutic use .
Tetrahydroquinoline Derivatives in Electrochemistry
highlights 4-{2-[1-(2-cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile, a tetrahydroquinoline derivative with a diazenyl group. Structural and functional contrasts include:
| Feature | Target Compound | Electrochemical Analog |
|---|---|---|
| Core Structure | 1,2,3,4-Tetrahydroquinoline | 1,2,3,4-Tetrahydroquinoline |
| Key Substituents | Ethylsulfonyl, p-tolylsulfonamide | 2-Cyanoethyl, diazenylbenzonitrile |
| Application | Hypothesized enzymatic inhibition | Au electrodeposition in ionic liquids |
Analysis: The target compound’s sulfonamide groups enhance polarity, favoring aqueous solubility, whereas the diazenyl group in the analog facilitates redox activity in non-aqueous media .
Patent-Based Analogues
describes patented tetrahydroquinoline derivatives, such as 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid, which features a benzothiazole-thiazole hybrid substituent.
Comparison :
- The target compound’s dual sulfonamide groups contrast with the benzothiazole-thiazole motif, which may confer selectivity for kinases or microbial targets.
- The ethylsulfonyl group’s steric bulk could reduce off-target interactions compared to the planar benzothiazole ring .
Biological Activity
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide is a synthetic compound notable for its complex structure and potential biological activities. This article delves into its biological activity, synthesis, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of multiple functional groups that contribute to its unique chemical properties. The compound features a tetrahydroquinoline core , which is known for its biological activity, combined with ethylsulfonyl and methanesulfonamide moieties. This structural combination enhances its reactivity and potential as a pharmaceutical agent.
Enzyme Inhibition
Research indicates that this compound exhibits significant biological activity, particularly in enzyme inhibition. It has been investigated for its role as an inhibitor of lysyl oxidase , an enzyme crucial for collagen and elastin cross-linking in the extracellular matrix. Inhibiting lysyl oxidase may lead to therapeutic effects in conditions such as:
- Fibrosis
- Cancer metastasis
The sulfonamide moiety's electron-withdrawing characteristics are believed to enhance its potency against this enzyme, making it a candidate for further therapeutic exploration.
Antimicrobial and Anti-inflammatory Properties
In addition to enzyme inhibition, this compound has shown promise for antimicrobial and anti-inflammatory properties. These attributes suggest a broad spectrum of biological applications that could be beneficial in treating various diseases.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Tetrahydroquinoline Core : This involves cyclization reactions that create the bicyclic structure.
- Introduction of the Ethylsulfonyl Group : This step enhances the compound's reactivity.
- Attachment of the Methanesulfonamide Moiety : This final step completes the synthesis and contributes to the compound's biological activity.
Comparative Analysis
To understand the unique aspects of this compound better, it can be compared with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide | Methylsulfonyl group instead of ethylsulfonyl | Variation in sulfonic group affects reactivity |
| N-(1-(ethylthio)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide | Ethylthio group instead of ethylsulfonyl | Differing sulfur functional groups alter chemical properties |
| N-(1-(phenyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide | Phenyl group instead of ethylsulfonyl | Changes in aromatic character influence biological activity |
These variations highlight how different functional groups influence the compound's reactivity and potential applications compared to similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- A study investigating its effect on lysyl oxidase demonstrated significant inhibition at low concentrations, suggesting potential use in fibrotic conditions.
- Another study highlighted its antimicrobial efficacy against various bacterial strains, indicating its potential as an alternative treatment option in infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
